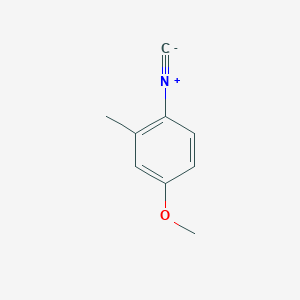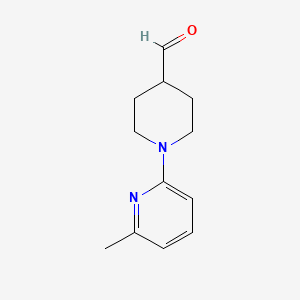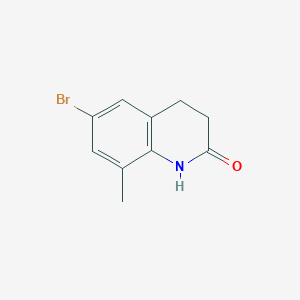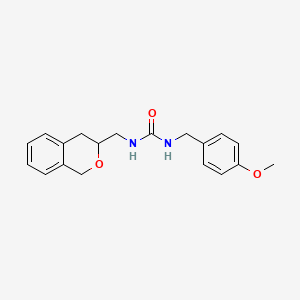
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazolidine ring and a cyanopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Attachment of the Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction, where a cyanide ion reacts with a propyl halide.
Coupling with Benzamide: The final step involves coupling the thiazolidine derivative with a benzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Halogenated or nitrated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. The cyanopropyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide analogs: Compounds with similar core structures but different substituents.
Thiazolidine derivatives: Compounds featuring the thiazolidine ring but with different functional groups.
Benzamide derivatives: Compounds with the benzamide core but varying side chains.
Uniqueness: this compound is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-12(10-15)16-14(18)11-5-3-6-13(9-11)17-7-4-8-21(17,19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNYLGHWXNKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
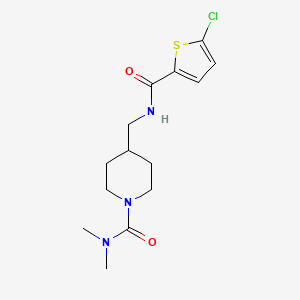

![N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2848560.png)
![Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2848562.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
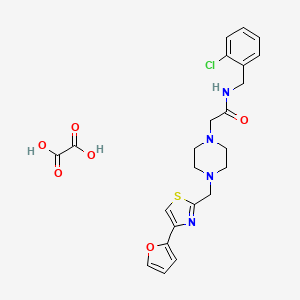


![6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2848570.png)
